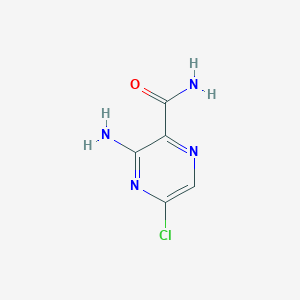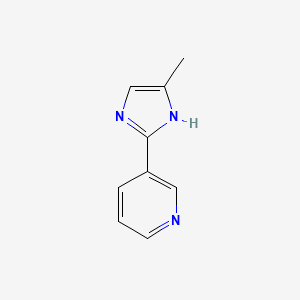![molecular formula C7H6ClN3O2S B13668344 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13668344.png)
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a chloro substituent at the 4-position and a methylsulfonyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving suitable precursors such as 2-aminopyrimidines and α,β-unsaturated carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be performed using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of bases like potassium phosphate (K3PO4).
Major Products
Nucleophilic Substitution: Substituted pyrrolo[3,2-d]pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling Reactions: Biaryl or heteroaryl derivatives.
Scientific Research Applications
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It aids in the development of chemical probes for biological pathways.
Material Science: It is explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chloro and methylsulfonyl groups can interact with specific amino acid residues in the active site of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrrolo[3,2-d]pyrimidine core can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Similar structure but lacks the pyrrolo ring.
5-Chloro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Contains a triazole ring instead of the pyrrolo ring.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure but different substitution pattern.
Uniqueness
4-Chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the chloro and methylsulfonyl groups with the pyrrolo[3,2-d]pyrimidine core makes it a versatile building block for the synthesis of diverse bioactive molecules.
Properties
Molecular Formula |
C7H6ClN3O2S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
4-chloro-5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3O2S/c1-14(12,13)11-3-2-5-6(11)7(8)10-4-9-5/h2-4H,1H3 |
InChI Key |
TZIINAGCBXXTMG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


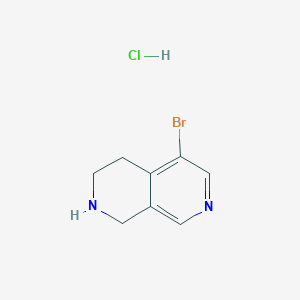
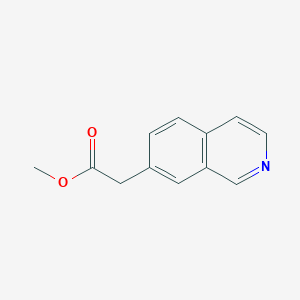
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)

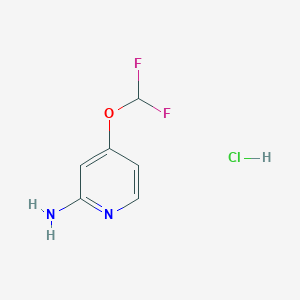
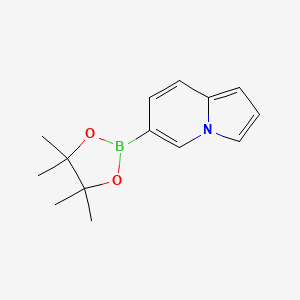
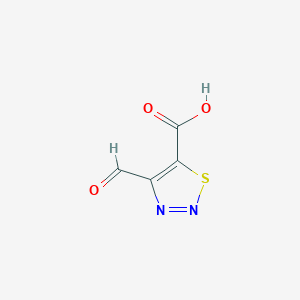
![5-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13668305.png)
![7-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668310.png)
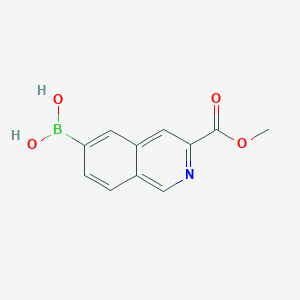

![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
